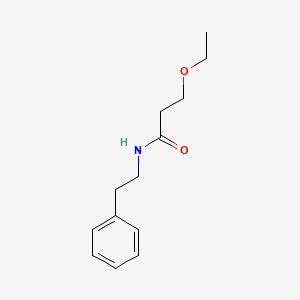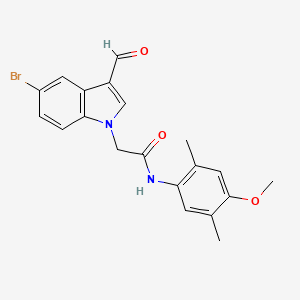![molecular formula C20H15ClF3NO2 B4200525 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)-2-furamide](/img/structure/B4200525.png)
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)-2-furamide
説明
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)-2-furamide, also known as CTAP, is a selective antagonist of the mu-opioid receptor. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)-2-furamide acts as a competitive antagonist of the mu-opioid receptor, meaning it binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the analgesic and rewarding effects of opioids, making this compound a useful tool for studying the mu-opioid receptor system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, reward, and tolerance. This compound has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and addiction.
実験室実験の利点と制限
One of the major advantages of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)-2-furamide is its selectivity for the mu-opioid receptor, which allows for the specific study of this receptor system without interfering with other receptor systems. However, this compound has limitations in terms of its pharmacokinetics, as it has a short half-life and poor blood-brain barrier penetration. This limits its use in in vivo studies and requires the use of alternative methods, such as microinjection or intracerebral administration.
将来の方向性
Future research on 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)-2-furamide could focus on improving its pharmacokinetic properties to increase its efficacy in in vivo studies. Additionally, this compound could be used in combination with other compounds to study the interactions between the mu-opioid receptor system and other receptor systems involved in pain, reward, and addiction. Finally, this compound could be used to develop new therapeutics for the treatment of opioid addiction and other disorders involving the mu-opioid receptor system.
Conclusion:
This compound is a selective antagonist of the mu-opioid receptor that has been extensively studied for its potential use in scientific research. Its specific mechanism of action and biochemical and physiological effects make it a useful tool for studying the mu-opioid receptor system. However, its limitations in terms of pharmacokinetics require alternative methods for in vivo studies. Future research on this compound could focus on improving its pharmacokinetic properties and developing new therapeutics for the treatment of opioid addiction and other disorders involving the mu-opioid receptor system.
科学的研究の応用
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)-2-furamide has been used extensively in scientific research as a tool to study the mu-opioid receptor system. This receptor system is involved in the regulation of pain, reward, and addiction, making it a target for the development of new therapeutics. This compound has been used to study the role of the mu-opioid receptor in various physiological and pathological processes, such as stress, anxiety, depression, and drug addiction.
特性
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3NO2/c1-12(13-5-3-2-4-6-13)25-19(26)18-10-9-17(27-18)15-11-14(20(22,23)24)7-8-16(15)21/h2-12H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNKLXCMXWYASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[1-acetyl-5-(3-methyl-2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B4200459.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4200466.png)

![4-[allyl(methylsulfonyl)amino]-N-2-biphenylylbenzamide](/img/structure/B4200490.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4200493.png)
![ethyl 4-(N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)-1-piperazinecarboxylate](/img/structure/B4200499.png)
![3-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-cyclohexylpropanamide](/img/structure/B4200509.png)

![4-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B4200526.png)
![N-(4-bromo-2-chlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4200534.png)
![3-(3-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200541.png)
![ethyl 1-[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4200544.png)
![5-[4-(3-fluorobenzoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4200546.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4200558.png)